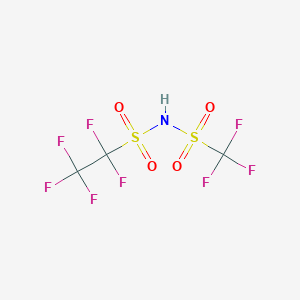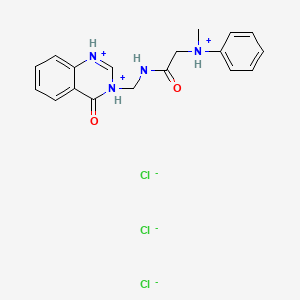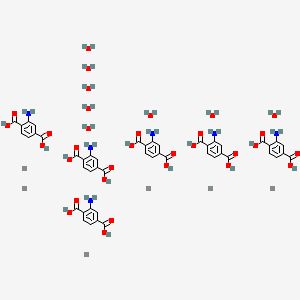
2-aminoterephthalic acid;zirconium;octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoterephthalic acid;zirconium;octahydrate is a compound that forms part of a class of materials known as metal-organic frameworks (MOFs). These frameworks are composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The compound is particularly notable for its use in the synthesis of MOFs due to its unique properties, including high surface area, stability, and functionalizability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoterephthalic acid;zirconium;octahydrate typically involves the reaction of 2-aminoterephthalic acid with a zirconium salt, such as zirconium chloride, in the presence of a solvent like N,N-dimethylformamide (DMF). The reaction is often carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for larger-scale operations. This could include the use of continuous flow reactors and more efficient purification methods to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoterephthalic acid;zirconium;octahydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Aminoterephthalic acid;zirconium;octahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-aminoterephthalic acid;zirconium;octahydrate exerts its effects is primarily through its ability to form stable and highly porous MOFs. These frameworks can encapsulate various molecules, allowing for controlled release and targeted delivery. The molecular targets and pathways involved depend on the specific application, such as the interaction with pollutants in environmental applications or with biological molecules in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: Lacks the amino group, resulting in different reactivity and applications.
2-Hydroxyterephthalic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
5-Aminoisophthalic acid: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
Uniqueness
2-Aminoterephthalic acid;zirconium;octahydrate is unique due to the presence of both amino and carboxyl groups, which provide multiple sites for functionalization and coordination with metal ions. This makes it particularly versatile for the synthesis of MOFs with tailored properties for specific applications .
Propriétés
Formule moléculaire |
C48H58N6O32Zr6 |
|---|---|
Poids moléculaire |
1778.3 g/mol |
Nom IUPAC |
2-aminoterephthalic acid;zirconium;octahydrate |
InChI |
InChI=1S/6C8H7NO4.8H2O.6Zr/c6*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;;;;;;;;/h6*1-3H,9H2,(H,10,11)(H,12,13);8*1H2;;;;;; |
Clé InChI |
NVQXJDDKUVIYOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr].[Zr].[Zr].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


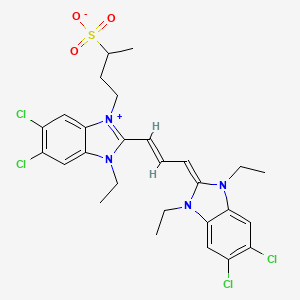
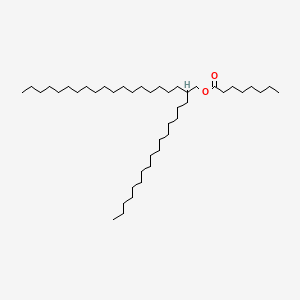
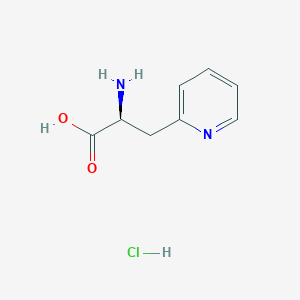
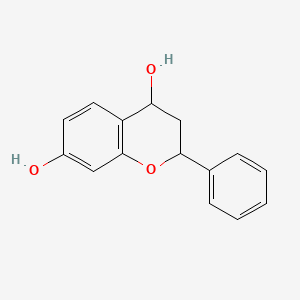
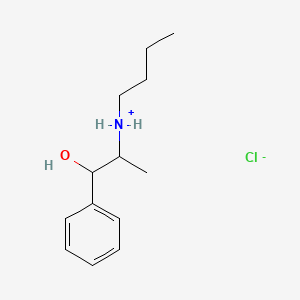

![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
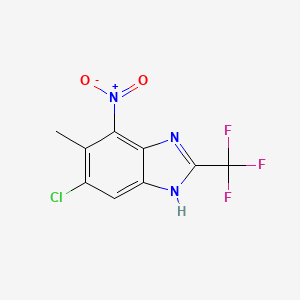

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)


